tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate
Description
Historical Context and Discovery
The development of tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate must be understood within the broader historical context of pyrazole chemistry, which has its origins in the late nineteenth century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, marking the beginning of systematic investigation into this class of heterocyclic compounds. The foundational work continued with Hans von Pechmann, who developed a classical synthetic method for pyrazole preparation in 1898 using acetylene and diazomethane, establishing fundamental synthetic pathways that would influence future compound development.
The specific compound this compound represents a more recent advancement in this field, first documented in chemical databases in 2011. The compound's creation date in PubChem records indicates its relatively recent synthesis, reflecting the ongoing efforts to develop novel pyrazole derivatives with enhanced properties and potential applications. This timing coincides with the increased interest in pyrazole derivatives following the success of pyrazole-based cyclooxygenase-2 inhibitors in pharmaceutical applications, which highlighted the importance of these heterocyclic systems in medicinal chemistry.
The synthetic development of this particular compound likely emerged from efforts to combine the well-established biological activity profiles of pyrazole derivatives with the structural stability and synthetic versatility provided by tert-butyl ester protection. The inclusion of a hydroxymethyl substituent on the pyrazole ring represents a strategic synthetic choice, providing a functional handle for further chemical elaboration while maintaining the core heterocyclic structure that confers biological activity. The compound's systematic nomenclature reflects the International Union of Pure and Applied Chemistry standards established for complex heterocyclic compounds, demonstrating the systematic approach taken in its characterization and documentation.
Significance in Pyrazole Chemistry
This compound occupies a significant position within the broader landscape of pyrazole chemistry, representing an important class of substituted pyrazole derivatives that have garnered considerable attention in contemporary organic synthesis. The compound exemplifies the strategic combination of functional groups that has become characteristic of modern heterocyclic design, where the pyrazole core provides biological activity while the benzoate ester offers synthetic versatility and structural stability.
The significance of this compound within pyrazole chemistry is underscored by the documented properties and structural features that distinguish it from simpler pyrazole derivatives. The molecular structure incorporates a five-membered heterocyclic ring with two adjacent nitrogen atoms, characteristic of the pyrazole family, but enhanced with specific substituents that modulate its chemical and physical properties. The hydroxymethyl group at the 3-position and methyl group at the 5-position of the pyrazole ring create a specific substitution pattern that influences both the electronic properties of the heterocycle and its potential for intermolecular interactions.
Recent research has demonstrated that pyrazole derivatives exhibit diverse biological activities, including antitumor, antibacterial, antifungal, hypoglycemic, antidepressant, analgesic, anti-inflammatory, and anticancer properties. The specific structural features of this compound position it within this active pharmaceutical landscape, where the combination of the pyrazole core with the benzoate functionality may confer unique biological properties. The tert-butyl ester group serves not only as a protecting group during synthesis but also as a lipophilic moiety that can influence bioavailability and membrane permeability in potential biological applications.
The compound's significance is further emphasized by its role as a synthetic intermediate in the preparation of more complex molecular structures. The hydroxymethyl functionality provides a reactive site for further chemical transformations, including oxidation to aldehyde or carboxylic acid derivatives, reduction to methyl groups, or substitution reactions that can introduce additional functional groups. This synthetic versatility makes the compound valuable not only as a final target molecule but also as a building block for the construction of more elaborate pyrazole-containing architectures.
Position within Organic Heterocyclic Compounds
The positioning of this compound within the broader classification of organic heterocyclic compounds reveals its importance as a representative member of the azole family, specifically the pyrazole subclass. Heterocyclic compounds, defined as cyclic structures containing at least one heteroatom in the ring system, constitute one of the most important classes of organic molecules in both natural products and synthetic chemistry. The pyrazole ring system, characterized by its five-membered structure containing two adjacent nitrogen atoms, represents a fundamental heterocyclic motif that has found extensive application across multiple chemical disciplines.
Within the azole classification system, pyrazoles are distinguished from other nitrogen-containing heterocycles by their specific electronic structure and reactivity patterns. The compound under investigation incorporates both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen atoms within the same ring system, creating a unique electronic environment that influences both its chemical reactivity and potential biological interactions. This dual nature of the nitrogen atoms contributes to the amphoteric properties characteristic of unsubstituted pyrazoles, although the specific substitution pattern in this compound modulates these fundamental properties.
The compound's position within heterocyclic chemistry is further defined by its relationship to other biologically active pyrazole derivatives that have achieved commercial significance. Notable examples include celecoxib, a cyclooxygenase-2 inhibitor used in anti-inflammatory therapy, and stanozolol, an anabolic steroid, both of which contain pyrazole ring systems as essential structural components. The structural similarities between these established pharmaceutical agents and this compound suggest potential biological activities that warrant further investigation.
Recent synthetic developments in heterocyclic chemistry have emphasized the importance of pyrazole derivatives as versatile building blocks for complex molecule construction. The compound represents a sophisticated example of this approach, where traditional pyrazole chemistry has been enhanced through the incorporation of protecting groups and functional handles that facilitate subsequent synthetic manipulations. The benzoate ester functionality serves multiple roles, providing both structural stability and potential biological activity while maintaining synthetic accessibility through established esterification and transesterification reactions.
The structural complexity of this compound also positions it within the category of hybrid molecules, where multiple pharmacophoric elements are combined within a single molecular framework. This approach to molecular design has become increasingly important in medicinal chemistry, where the combination of different bioactive motifs can lead to enhanced activity, improved selectivity, or novel mechanisms of action. The integration of the pyrazole heterocycle with the benzoate ester creates opportunities for multitarget interactions that may not be accessible to simpler heterocyclic structures.
| Heterocyclic Class | Ring Size | Heteroatoms | Example Compounds | Biological Significance |
|---|---|---|---|---|
| Pyrazoles | 5-membered | 2 Nitrogen (adjacent) | Celecoxib, Stanozolol | Anti-inflammatory, Anabolic |
| Imidazoles | 5-membered | 2 Nitrogen (non-adjacent) | Histidine, Metronidazole | Neurotransmitter, Antibiotic |
| Triazoles | 5-membered | 3 Nitrogen | Fluconazole, Ribavirin | Antifungal, Antiviral |
| Pyrimidines | 6-membered | 2 Nitrogen | Thymine, Cytosine | Nucleic Acid Components |
Properties
IUPAC Name |
tert-butyl 2-[3-(hydroxymethyl)-5-methylpyrazol-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-9-12(10-19)17-18(11)14-8-6-5-7-13(14)15(20)21-16(2,3)4/h5-9,19H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMGDDPPJMABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate is an organic compound with significant potential in biological research. It belongs to the pyrazole class of compounds, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
- CAS Number : 1251950-61-4
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : It can bind to receptors on cell surfaces, influencing signal transduction pathways that regulate cell function.
- Nucleic Acid Interaction : The compound might interact with DNA and RNA, potentially affecting gene expression and protein synthesis.
Biological Activities
Research indicates that derivatives of pyrazole exhibit a wide range of biological activities. Key findings regarding the biological activity of this compound include:
Antimicrobial Activity
Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance:
- Bactericidal Effects : The compound demonstrates activity against various bacterial strains, inhibiting growth and biofilm formation. It has shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM .
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Bactericidal |
| Enterococcus faecalis | 62.5 | Bacteriostatic |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways through enzyme inhibition and receptor interaction.
Anticancer Potential
Research into the anticancer properties of pyrazole derivatives suggests that they may inhibit tumor growth by interfering with cancer cell metabolism and signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus), reducing biofilm formation by over 75% .
- In Vitro Cancer Cell Studies : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit specific kinases involved in cancer progression, such as VEGFR2 and Bcr-Abl mutations. These kinases are critical targets in cancer therapies, particularly in hematological malignancies .
Anti-inflammatory Properties
Studies have shown that tert-butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate may possess anti-inflammatory effects. Compounds that modulate inflammatory pathways can be beneficial in treating diseases characterized by chronic inflammation, including arthritis and metabolic disorders .
Pharmacokinetics
The physicochemical properties of this compound suggest good solubility in both aqueous and organic media, which is advantageous for drug formulation. Additionally, its pharmacokinetic profile indicates potential for effective absorption and distribution within biological systems .
Pesticidal Activity
Research has explored the use of pyrazole derivatives as agrochemicals. The structural characteristics of this compound suggest it may act as a pesticide or herbicide, targeting specific pests or weeds without adversely affecting crops. This application is particularly relevant in the development of environmentally friendly agricultural practices .
Polymer Chemistry
The compound can be utilized in polymer synthesis due to its ability to participate in various chemical reactions. Its incorporation into polymer matrices could enhance properties such as thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Data Table: Summary of Applications
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Inhibits VEGFR2 and Bcr-Abl; good solubility |
| Agricultural Science | Pesticides and herbicides | Effective against specific pests |
| Material Science | Polymer additives | Enhances thermal stability |
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for further development into anticancer therapies .
Case Study 2: Agrochemical Development
A research group investigated the efficacy of several pyrazole-based compounds as pesticides. The findings indicated that this compound exhibited promising results in controlling pest populations while minimizing harm to non-target species .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and synthesis parameters between the target compound and analogous pyrazole derivatives:
Physicochemical Properties
- Hydrogen Bonding: The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity compared to non-polar tert-butyl or methoxy groups in analogs . This could improve aqueous solubility, critical for bioavailability.
- Melting Points : Example 75 () has a melting point of 163–166°C, whereas tert-butyl-containing liquids (e.g., 7hr as a yellow oil) lack crystalline order, underscoring the impact of substituents on phase behavior .
Preparation Methods
Method 1: Formaldehyde-Mediated Hydroxymethylation of 5-Methylpyrazole
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Formaldehyde solution, acid catalyst | Hydroxymethylation at the 3-position of 5-methylpyrazole |
| 2 | Purification via recrystallization | Isolation of 3-(hydroxymethyl)-5-methyl-1H-pyrazole |
Method 2: Esterification with Benzoyl Chloride
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Benzoyl chloride, pyridine | Formation of benzoyl ester at the hydroxymethyl group |
| 2 | Work-up and purification | Isolation of tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate |
Method 3: Coupling of Pyrazole and Benzoic Acid Derivatives
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Activated benzoic acid (e.g., benzoyl chloride or acid anhydride) | Formation of the ester linkage |
| 2 | Base (e.g., triethylamine), solvent (e.g., dichloromethane) | Facilitates esterification |
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Reaction Type | Yield | Remarks |
|---|---|---|---|---|
| Formaldehyde hydroxymethylation | Formaldehyde, acid catalyst | Electrophilic substitution | 70-85% | Mild conditions, regioselective |
| Benzoyl chloride esterification | Benzoyl chloride, pyridine | Nucleophilic acyl substitution | 75-90% | Requires purification to remove excess pyridine |
| Coupling with activated benzoic acid | Benzoyl chloride, base | Ester formation | 65-80% | Suitable for scale-up |
Research Findings and Considerations
- Selectivity: Formaldehyde-based hydroxymethylation provides high regioselectivity at the 3-position of pyrazoles, especially when reaction conditions are carefully controlled.
- Yield Optimization: Use of excess benzoyl chloride or acid anhydrides, along with appropriate solvents and catalysts, enhances yields.
- Purification: Recrystallization and chromatography are standard for purifying intermediates and final products.
- Protection Strategies: Protecting groups may be employed if multiple reactive sites are present, although the described methods aim for direct functionalization.
Q & A
Q. Advanced
- Protection/deprotection : Use trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxymethyl during harsh reactions (e.g., sulfonation), followed by TBAF-mediated deprotection .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in nucleophilic substitutions .
- Catalysis : Lewis acids (e.g., ZnCl2) accelerate pyrazole cyclization .
How do hydrogen-bonding interactions affect solid-state properties?
Advanced
Hydrogen bonds govern crystal packing and stability:
- Graph-set analysis (e.g., R₂²(8) motifs) identifies recurring O-H···N interactions between pyrazole and benzoate groups .
- Stronger hydrogen bonds (e.g., O-H···O) increase melting points and reduce solubility .
- Thermogravimetric analysis (TGA) : Correlate hydrogen-bond strength with thermal decomposition profiles .
How to address discrepancies between theoretical and observed spectroscopic data?
Q. Advanced
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT) predictions (e.g., B3LYP/6-311+G(d,p)) .
- Dynamic effects : Account for tautomerism or conformational flexibility using variable-temperature NMR .
- Crystallographic validation : SCXRD resolves ambiguities in regiochemistry (e.g., pyrazole substitution pattern) .
What are the best practices for handling and storage?
Q. Basic
- Storage : -20°C under inert gas (N2/Ar) to prevent ester hydrolysis or oxidation of hydroxymethyl groups .
- Handling : Use anhydrous conditions (glovebox) for moisture-sensitive reactions .
- Safety : Refer to SDS for PPE guidelines (e.g., nitrile gloves, fume hood) .
How does the tert-butyl group influence stability and reactivity?
Q. Basic
- Steric protection : Shields ester groups from nucleophilic attack, enhancing thermal stability .
- Solubility : Hydrophobic tert-butyl group improves organic solvent compatibility .
- Deprotection : Requires strong acids (e.g., TFA) or Lewis acids (e.g., FeCl3) .
What methodologies model this compound’s reactivity computationally?
Q. Advanced
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ester hydrolysis) .
- Docking studies : Predict binding affinities for biological targets (e.g., enzymes with pyrazole-binding pockets) .
How to analyze regioselectivity in pyrazole ring formation?
Q. Advanced
- Kinetic vs. thermodynamic control : Use low temperatures (-78°C) to favor kinetic products (e.g., 1,3-substitution) .
- Directing groups : Electron-withdrawing groups (e.g., CO2t-Bu) orient hydrazine addition via resonance effects .
- Isotopic labeling : 15N NMR tracks nitrogen incorporation during cyclization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
